2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound with the molecular formula C22H16Cl2N2O2S. It is known for its unique chemical structure, which includes a quinazolinone core substituted with a 2,4-dichlorobenzylsulfanyl group and a 4-methoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 2,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazolinone core is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-Methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 2-[(2,4-dichlorobenzyl)thio]quinazolin-4(3H)-one
Uniqueness
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16Cl2N2O2S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-28-17-10-8-16(9-11-17)26-21(27)18-4-2-3-5-20(18)25-22(26)29-13-14-6-7-15(23)12-19(14)24/h2-12H,13H2,1H3 |
InChI Key |
LQKJHEARRNSKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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